molecular formula C14H14N4OS B3200960 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1019096-62-8

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B3200960
CAS No.: 1019096-62-8
M. Wt: 286.35 g/mol
InChI Key: JTFDCYHRZMBLFJ-UHFFFAOYSA-N
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Description

This compound features a benzo[d]thiazole core substituted with methyl groups at positions 3 and 6, conjugated via an imine bond to a 1-methyl-1H-pyrazole-5-carboxamide moiety. The (E)-configuration of the imine bond is critical for maintaining planar geometry, which may influence binding interactions .

Properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-9-4-5-10-12(8-9)20-14(17(10)2)16-13(19)11-6-7-15-18(11)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFDCYHRZMBLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=NN3C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole moiety linked to a thiazole derivative. Its molecular formula is C15H16N4SC_{15}H_{16}N_{4}S with a molecular weight of approximately 288.38 g/mol. The structural arrangement contributes to its reactivity and interaction with biological targets.

Structural Characteristics

PropertyValue
Molecular FormulaC15H16N4S
Molecular Weight288.38 g/mol
CAS Number[Not specified]

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been explored for their effectiveness against various bacterial and fungal strains. Studies have shown that modifications in the structure can enhance the antimicrobial activity significantly, making them suitable candidates for drug development.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Pyrazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways. For example, certain derivatives have demonstrated efficacy against breast cancer and other malignancies by targeting key proteins involved in cell cycle regulation .

Trypanocidal Activity

In studies focused on trypanocidal effects, pyrazole derivatives have shown promise against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that specific structural features in these compounds can enhance their activity against trypomastigote forms of the parasite. The compound's ability to inhibit cysteine proteases like cruzipain is crucial for its trypanocidal activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with enzymes critical for pathogen survival or cancer cell proliferation, leading to reduced activity or cell death.
  • Signal Transduction Modulation : It may alter signaling pathways involved in cell growth and apoptosis, contributing to its anticancer effects.
  • Antimicrobial Activity : The thiazole ring can participate in π-π stacking interactions and hydrogen bonding with microbial targets, enhancing its antimicrobial efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various thiazole derivatives, including those structurally similar to this compound. Results indicated that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

A series of pyrazole derivatives were tested for their anticancer properties against different cancer cell lines. Among them, one derivative exhibited IC50 values below 50 µM against breast cancer cells, indicating potent anticancer activity .

Table of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus< 20
AnticancerBreast Cancer Cells45
TrypanocidalTrypanosoma cruzi34.54

Comparison with Similar Compounds

Structural Features

Table 1: Key Structural Differences Among Analogs
Compound Name Core Structure Substituents Configuration Reference
(E)-N-(3,6-Dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide Benzo[d]thiazole 3,6-dimethyl; pyrazole-5-carboxamide E N/A
N-((Z)-3-((E)-4-(2-Amino-7-(3-((tert-butyldimethylsilyl)oxy)propoxy)-5-carbamoyl-1H-benzo[d]imidazol-1-yl)but-2-en-1-yl)-6-carbamoyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-ethyl-2-methyloxazole-5-carboxamide Benzo[d]thiazole + Benzo[d]imidazole Carbamoyl, methoxy, oxazole, tert-butyldimethylsilyl-protected propoxy Z/E mixed
N-(3-Benzyl-5-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline Thiazole 3-benzyl; 5-(4-nitrophenyl); aniline E
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione 2-chlorophenyl; thiocarbonohydrazide; methanol co-crystal E

Key Observations :

  • Substituent Diversity : The target compound lacks polar groups (e.g., carbamoyl, nitro) present in analogs from –3, which may reduce solubility but enhance lipophilicity .
  • Hydrogen Bonding : The triazole-thione derivative in forms extensive N–H···S/O networks, whereas the target compound’s pyrazole carboxamide may engage in fewer hydrogen bonds, impacting crystallinity or stability .

Physicochemical Properties

Lipophilicity : The 3,6-dimethyl groups on the benzo[d]thiazole core likely increase logP compared to analogs with polar substituents (e.g., carbamoyl in ).
Thermal Stability : The rigid (E)-imine configuration may enhance thermal stability relative to Z/E mixtures observed in ’s analogs.

Q & A

Q. What synthetic methodologies are reported for the preparation of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide?

The compound can be synthesized via a multi-step approach involving cyclocondensation and coupling reactions. Key steps include:

  • Cyclocondensation : Formation of the benzo[d]thiazole core using precursors like 3,6-dimethylbenzothiazol-2-amine under reflux with reagents such as DMF-DMA (dimethylformamide dimethyl acetal) .
  • Coupling Reactions : The pyrazole-carboxamide moiety is introduced via amide bond formation, often using 1-methyl-1H-pyrazole-5-carboxylic acid chloride in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) .
  • Characterization : Confirmation of the (E)-isomer is achieved through NOESY NMR to verify the stereochemistry of the imine bond .

Q. How is the structural integrity of this compound validated in experimental settings?

Structural validation typically employs:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : To confirm substituent positions and hydrogen bonding patterns (e.g., downfield shifts for the thiazole NH and pyrazole carbonyl groups) .
    • IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm the carboxamide C=O stretch .
  • Elemental Analysis : Matching experimental and calculated C, H, N, S percentages to ensure purity (>95%) .
  • X-ray Crystallography : Resolves the (E)-configuration and intermolecular interactions (e.g., π-π stacking in the benzo[d]thiazole ring) .

Q. What preliminary biological activities are associated with this compound?

While direct data on this compound is limited, structurally analogous benzo[d]thiazole-pyrazole hybrids exhibit:

  • Anticancer Potential : Inhibition of cancer cell migration/invasion via modulation of focal adhesion kinase (FAK) pathways, with IC₅₀ values in the low micromolar range .
  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to thiazole-mediated membrane disruption .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar derivatives?

Discrepancies in potency (e.g., variable IC₅₀ values) may arise from:

  • Stereochemical Variations : The (E)-isomer often shows higher activity than the (Z)-form due to optimal spatial alignment with target proteins. Use chiral HPLC or NOESY to verify isomer purity .
  • Solubility Differences : LogP values >3 may reduce bioavailability. Introduce polar groups (e.g., -OH, -SO₃H) to improve aqueous solubility while monitoring activity .
  • Assay Conditions : Standardize protocols (e.g., serum-free media for cell-based assays) to minimize interference from protein binding .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic profile?

  • Metabolic Stability : Incorporate deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated oxidation .
  • Bioisosteric Replacement : Replace the pyrazole ring with 1,2,4-triazole to enhance metabolic resistance without altering target affinity .
  • Prodrug Design : Mask the carboxamide as an ester to improve oral absorption, with enzymatic cleavage in vivo .

Q. How can molecular docking guide the design of derivatives with enhanced target binding?

  • Binding Mode Analysis : Docking studies (e.g., AutoDock Vina) reveal that the benzo[d]thiazole ring occupies hydrophobic pockets in FAK, while the pyrazole-carboxamide forms hydrogen bonds with catalytic lysine residues .
  • Scoring Functions : Prioritize derivatives with Glide scores <−8 kcal/mol and MM-GBSA ΔG <−50 kcal/mol for experimental validation .
  • MD Simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates robust target engagement .

Q. What analytical techniques are critical for identifying degradation products during stability studies?

  • LC-MS/MS : Detects oxidative metabolites (e.g., sulfoxide formation on the thiazole sulfur) and hydrolyzed carboxamide .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to profile degradation pathways .

Methodological Challenges

Q. How to address low yields in the final coupling step of the synthesis?

  • Catalyst Optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance coupling efficiency .
  • Solvent Screening : Test high-boiling solvents like NMP (N-methylpyrrolidone) to improve reaction homogeneity at 120°C .
  • Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes while maintaining yields >70% .

Q. What computational tools are recommended for predicting off-target interactions?

  • SwissTargetPrediction : Identifies potential off-targets (e.g., kinases, GPCRs) using ligand similarity .
  • Pharmit Server : Screens against >5,000 human proteins to flag toxicity risks early .

Data Interpretation

Q. How to reconcile conflicting NMR and X-ray data for structural assignments?

  • Dynamic Effects : X-ray captures the solid-state structure, while NMR reflects solution-state conformers. Use variable-temperature NMR to assess fluxional behavior .
  • DFT Calculations : Compare experimental NMR shifts with B3LYP/6-311+G(d,p)-optimized geometries to validate assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

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